1-Amino-1-(3-chloro-4-methylphenyl)acetone

Description

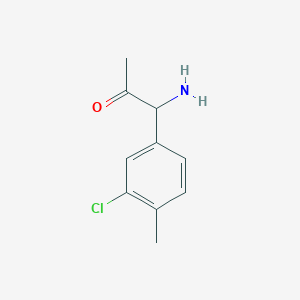

1-Amino-1-(3-chloro-4-methylphenyl)acetone is an aromatic ketone derivative featuring a chloro-methyl-substituted phenyl group and an amino-acetone moiety. Its molecular formula is inferred as C${10}$H${11}$ClNO, with a molecular weight of 196.65 g/mol. The compound’s structure combines a reactive ketone group and a primary amine, which may facilitate hydrogen bonding and participation in condensation or nucleophilic addition reactions .

Properties

Molecular Formula |

C10H12ClNO |

|---|---|

Molecular Weight |

197.66 g/mol |

IUPAC Name |

1-amino-1-(3-chloro-4-methylphenyl)propan-2-one |

InChI |

InChI=1S/C10H12ClNO/c1-6-3-4-8(5-9(6)11)10(12)7(2)13/h3-5,10H,12H2,1-2H3 |

InChI Key |

GQXHBFQYWSESEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C(=O)C)N)Cl |

Origin of Product |

United States |

Preparation Methods

Method Details

- Starting Material: Propiophenone or its substituted analogs.

- Chlorination: Using chlorine gas (Cl₂) in the presence of tri-chlorination metal salts and specialized solvents (e.g., solvent orange 2 A) under controlled temperature (15–70 °C) and stirring conditions.

- Reaction Monitoring: Chromatographic tracking to control the extent of chlorination over 6–10 hours.

- Post-reaction Processing: Low-temperature hydrolysis, washing, layering, and vacuum distillation to isolate crude 3-chloropropiophenone.

- Purification: Rectification at ~170 °C to achieve high purity (99.7–99.9%) with yields around 88–90%.

This method avoids the use of hazardous diazonium chemistry and nitrites, reducing toxic byproducts and environmental impact.

| Step | Conditions | Notes |

|---|---|---|

| Chlorination | 15–70 °C, Cl₂ gas, tri-chlorination metal salt, solvent orange 2 A | Controlled to prevent over-chlorination |

| Hydrolysis | Low temperature | To quench reaction |

| Washing & Layering | Water and sodium carbonate solutions | Remove impurities |

| Distillation | Vacuum distillation, ~170 °C | Purifies crude product |

| Yield | 88–90% | High efficiency |

Source: CN1785952A patent describing chlorination of propiophenone to 3-chloropropiophenone.

Multi-Step Synthesis via Pyridine Intermediates

An alternative route involves the synthesis of chlorinated amino-substituted pyridine intermediates, which can be transformed into the target compound.

Key Steps

- Knovenagel Condensation: React acetylacetaldehyde dimethyl acetal with malononitrile in the presence of piperidinium acetate catalyst to form dicyano intermediates.

- Acid-Catalyzed Cyclization: Using strong acids (e.g., concentrated sulfuric acid) at controlled temperatures (30–50 °C) to cyclize intermediates into 3-cyano-4-methyl-2-pyridone derivatives.

- Chlorination: Treatment with chlorinating agents such as phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at reflux (~115 °C) to introduce chlorine on the pyridine ring.

- Amidation and Amination: Conversion of cyano groups to amides via acid hydrolysis followed by Hofmann rearrangement (treatment with halogen and strong base) to yield amino-substituted chloropyridines.

This pyridine intermediate can then be converted into the phenylacetone structure by further synthetic transformations.

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield/Notes |

|---|---|---|---|---|

| Knovenagel condensation | Acetylacetaldehyde dimethyl acetal, malononitrile, piperidinium acetate | Room temp | 24 hours | Mixture of dicyano intermediates |

| Acid-catalyzed cyclization | Concentrated sulfuric acid | 30–50 | 1–3 hours | Formation of 3-cyano-4-methyl-2-pyridone |

| Chlorination | POCl₃ and PCl₅ | ~115 | ~2 hours | Chlorinated pyridine intermediate |

| Hydrolysis to amide | Concentrated aqueous sulfuric acid | 70–110 | 3 hours | 2-chloro-3-amido-4-methylpyridine |

| Hofmann rearrangement | NaOH and halogen (Br₂ or Cl₂) | 10–30 (initial), then 60–80 | ~1 hour | 3-amino-2-chloro-4-methylpyridine |

Source: US6399781B1 and EP1070053B1 patents describing pyridine intermediate synthesis and conversion.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield | Environmental & Safety Notes |

|---|---|---|---|---|

| Chlorination of propiophenone | High yield, scalable, fewer toxic reagents | Requires chlorine gas handling | 88–90% | Avoids carcinogenic nitrites; Cl₂ gas hazardous |

| Pyridine intermediate route | Regioselective, useful for complex derivatives | Multi-step, longer reaction times | Moderate to high | Uses strong acids and chlorinating agents; careful handling required |

| Diazonium salt route (not preferred) | Traditional method | Low yield, carcinogenic reagents | ~60% | Generates hazardous waste and NOx gases |

Research Findings & Optimization Notes

- The chlorination step is highly sensitive to temperature and reagent ratios to avoid over-chlorination or poly-chlorinated byproducts.

- Purification methods such as short path distillation and vacuum distillation improve product purity significantly.

- Acid-catalyzed cyclization and subsequent transformations benefit from controlled addition rates and temperature to manage exothermic reactions.

- Hofmann rearrangement conditions must be optimized to minimize side reactions and maximize amino product yield.

- Avoidance of diazotization chemistry is preferred due to environmental and safety concerns.

Summary Table of Key Reagents and Conditions

| Reaction Step | Key Reagents/Conditions | Temperature Range (°C) | Time | Notes |

|---|---|---|---|---|

| Knovenagel condensation | Acetylacetaldehyde dimethyl acetal, malononitrile, piperidinium acetate | Room temp | 24 h | Formation of dicyano intermediates |

| Acid-catalyzed cyclization | Concentrated sulfuric acid | 30–50 | 1–3 h | Exothermic, slow addition preferred |

| Chlorination | POCl₃, PCl₅ | ~115 | ~2 h | Reflux, removal of excess reagent |

| Hydrolysis to amide | Concentrated sulfuric acid | 70–110 | 3 h | Stirring necessary |

| Hofmann rearrangement | NaOH, Br₂ or Cl₂ | 10–80 (stepwise) | 1 h | Controlled temperature critical |

| Propiophenone chlorination | Cl₂ gas, tri-chlorination metal salt, solvent orange 2 A | 15–70 | 6–10 h | Chromatographic monitoring essential |

Chemical Reactions Analysis

1-Amino-1-(3-chloro-4-methylphenyl)acetone undergoes several types of chemical reactions, including:

Scientific Research Applications

1-Amino-1-(3-chloro-4-methylphenyl)acetone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-1-(3-chloro-4-methylphenyl)acetone involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes . The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The 3-chloro-4-methyl group (present in the target compound and Chlorotoluron) enhances hydrophobicity and may improve membrane permeability in bioactive molecules . The cyclopentyloxy group in adds steric bulk, which could reduce reactivity but improve metabolic stability in drug design.

- Functional Group Impact: The urea moiety in Chlorotoluron confers herbicidal activity, whereas the amino-acetone group in the target compound may favor reactivity in Schiff base or heterocyclic synthesis.

Physicochemical Properties and Reactivity

- Hydrogen Bonding: Compounds with amino groups (e.g., target compound, ) exhibit strong hydrogen-bond donor/acceptor capabilities, influencing crystallization patterns and solubility .

- Melting/Boiling Points : Chlorinated derivatives (e.g., target compound, ) typically have higher melting points due to increased molecular symmetry and halogen-induced dipole interactions.

- Hazard Profile : Chlorinated aromatics (e.g., 3-chloro-4-methylphenyl isocyanate ) often require strict handling protocols due to toxicity. While the target compound’s hazards are unspecified, similar chlorinated analogs suggest caution.

Biological Activity

1-Amino-1-(3-chloro-4-methylphenyl)acetone is an organic compound with significant potential in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, particularly focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H12ClN

- Molecular Weight : 199.66 g/mol

- Structural Features : The compound features an amino group, a chloro substituent on a phenyl ring, and an acetone moiety, which contribute to its unique chemical properties and biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Minimum Inhibitory Concentration (MIC) Values :

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

These values indicate that the compound has a potent antibacterial effect, with complete bacterial death observed within 8 hours in some cases .

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated potential anticancer activity. Preliminary studies have indicated its effectiveness against various cancer cell lines, suggesting that it may interact with specific molecular targets involved in cancer progression.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Protein Interaction : The amino group facilitates hydrogen bonding with target proteins, potentially altering their function.

- Lipophilicity : The presence of chloro and methyl groups enhances the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Antimicrobial Efficacy : A comprehensive evaluation involving 248 synthesized monomeric alkaloids demonstrated that derivatives similar to this compound exhibited significant antibacterial properties against both S. aureus and E. coli, with varying MIC values across different derivatives .

- Anticancer Screening : Research focusing on various synthetic analogs of the compound found that certain modifications led to enhanced cytotoxicity against specific cancer cell lines, indicating a structure-activity relationship that warrants further exploration .

Comparative Analysis with Similar Compounds

A comparative analysis shows how this compound stands against structurally similar compounds:

| Compound Name | Key Features | Antimicrobial Activity |

|---|---|---|

| 3-Chloroaniline | Amino group on chloro-substituted benzene | Moderate |

| 4-Methylphenylacetone | Lacks halogen substituents | Low |

| 2-Amino-4-chlorophenol | Exhibits phenolic properties | High |

This table illustrates the unique position of this compound in terms of its biological activity compared to other compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.